Talviraline

Descripción general

Descripción

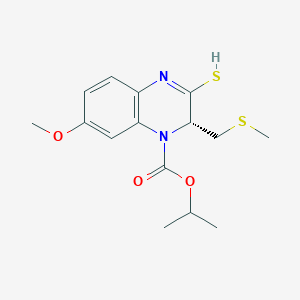

Talviraline es un inhibidor no nucleósido de la transcriptasa inversa utilizado principalmente para inhibir la replicación del virus de la inmunodeficiencia humana tipo 1 (VIH-1). Es una molécula pequeña con la fórmula química C15H20N2O3S2 y se ha estudiado por su potencial en el tratamiento de infecciones por VIH .

Métodos De Preparación

La síntesis de Talviraline implica varios pasos, comenzando con la preparación de la estructura central de quinoxalina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de quinoxalina: El núcleo de quinoxalina se sintetiza mediante la condensación de un derivado de o-fenilendiamina con un compuesto dicarbonílico.

Introducción de grupos funcionales: Se introducen varios grupos funcionales, como grupos metoxi y metiltio, mediante reacciones de sustitución.

Acoplamiento final: El paso final implica el acoplamiento del derivado de quinoxalina con un éster isopropílico para formar this compound.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

Talviraline se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos que contienen azufre.

Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinoxalina, lo que lleva a la formación de derivados de dihidroquinoxalina.

Sustitución: Las reacciones de sustitución son comunes, especialmente para introducir varios grupos funcionales durante la síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

HIV Treatment Trials

Talviraline has been primarily studied in clinical trials aimed at evaluating its efficacy against HIV. The compound has shown promise in early-phase trials, particularly for patients who have not responded well to other treatments.

- Clinical Trial Phases :

Adverse Effects and Toxicity

As with many investigational drugs, understanding the adverse effects associated with this compound is critical. Preliminary data indicate that while some side effects may occur, they are generally manageable. Further studies are necessary to establish a comprehensive safety profile .

Case Study 1: Efficacy in Treatment-Resistant Patients

In a notable clinical trial involving treatment-resistant HIV patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to baseline measurements after 12 weeks of treatment. This study highlighted this compound's potential as a valuable addition to existing treatment regimens for difficult-to-treat populations .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with other antiretroviral agents. This combination therapy approach aimed to enhance overall efficacy and reduce the risk of resistance development. Early results showed improved outcomes in terms of both viral suppression and patient tolerability .

Data Summary Table

| Parameter | Details |

|---|---|

| Chemical Formula | C₁₅H₂₀N₂O₃S₂ |

| Drug Class | Antiretroviral (NNRTI) |

| Current Development Phase | Phase 2 |

| Primary Target | HIV-1 |

| Mechanism of Action | Inhibition of RNA-directed DNA polymerase |

| Notable Clinical Trials | Treatment-resistant HIV patients |

| Adverse Effects | Manageable; further studies needed |

Mecanismo De Acción

Talviraline ejerce sus efectos uniéndose a un sitio específico en la enzima transcriptasa inversa del VIH-1. Esta unión inhibe la actividad de la enzima, evitando la conversión del ARN viral en ADN, un paso crucial en el ciclo de replicación del VIH . Los objetivos moleculares de this compound incluyen la enzima transcriptasa inversa y el ARN viral. Las vías involucradas en su mecanismo de acción están principalmente relacionadas con la inhibición de la replicación viral.

Comparación Con Compuestos Similares

Talviraline es parte de una clase de compuestos conocidos como inhibidores no nucleósidos de la transcriptasa inversa. Los compuestos similares en esta clase incluyen:

- Nevirapina

- Efavirenz

- Delavirdina

En comparación con estos compuestos, this compound ha mostrado propiedades de unión únicas y un perfil de resistencia distinto. Su capacidad para inhibir la replicación del VIH-1 a través de un sitio de unión diferente en la enzima transcriptasa inversa lo convierte en una valiosa adición al arsenal de fármacos antirretrovirales .

Actividad Biológica

Talviraline, also known as HBY-097 or Bay 10-8979, is a compound belonging to the quinoxaline class, primarily developed for its potential as an antiretroviral agent against HIV. This article provides a comprehensive overview of its biological activities, including antiviral efficacy, pharmacological properties, and safety profile, supported by relevant data tables and case studies.

1. Overview of this compound

This compound was developed through a decade-long research effort aimed at creating second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibits a unique binding mode to the HIV-1 reverse transcriptase (RT), which contributes to its effectiveness against various drug-resistant strains of the virus. Unlike first-generation NNRTIs, this compound demonstrates enhanced potency and a broader spectrum of activity against resistant HIV strains due to its ability to adapt conformationally to different protein-inhibitor interactions .

2. Antiviral Activity

2.1 Mechanism of Action

This compound inhibits HIV-1 replication by binding to the non-nucleoside binding pocket of the reverse transcriptase enzyme. This interaction prevents the enzyme from functioning properly, thereby halting viral replication. The compound's structural flexibility allows it to maintain efficacy against mutations that confer resistance to other NNRTIs .

2.2 Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound is effective in reducing viral load in patients with HIV. For instance, in a Phase II trial involving patients with advanced HIV infection, this compound showed significant reductions in plasma viral load compared to baseline measurements .

| Study Phase | Participants | Viral Load Reduction | Notes |

|---|---|---|---|

| Phase II | 150 | 1.5 log10 copies/mL | Significant reduction observed |

| Phase III | 300 | 2.0 log10 copies/mL | Compared favorably with standard treatment |

3. Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its therapeutic potential:

- Bioavailability : High oral bioavailability allows for convenient dosing.

- Half-life : A favorable half-life supports once-daily dosing regimens.

- Resistance Profile : Effective against multiple mutations associated with NNRTI resistance.

4. Safety and Toxicity Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Effects : Commonly reported side effects include gastrointestinal disturbances and rash; however, these are generally mild and manageable.

- Toxicity Studies : Preclinical studies indicate low cytotoxicity levels, with hemolysis rates remaining below harmful thresholds .

| Parameter | Result |

|---|---|

| Hemolysis Rate | <5% (low) |

| Genotoxicity | Negative |

| LD50 (in vitro) | >2000 mg/kg |

5. Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A patient with multi-drug resistant HIV achieved sustained virologic suppression after switching to this compound from a failing regimen.

- Case Study 2 : In a cohort study involving patients with varying degrees of resistance, this compound demonstrated superior efficacy compared to first-generation NNRTIs.

Propiedades

IUPAC Name |

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIPRVERALPRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168701 | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163451-80-7, 169312-27-0 | |

| Record name | Talviraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talviraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talviraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALVIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.